Sulpyrine

Übersicht

Beschreibung

Metamizol-Natrium-Hydrat, auch bekannt als Dipyron, ist ein nicht-opioides Analgetikum und Antipyretikum. Es wird wegen seiner starken schmerzlindernden und fiebersenkenden Eigenschaften weit verbreitet eingesetzt. Metamizol-Natrium-Hydrat gehört zur Klasse der Pyrazolone und zeichnet sich durch seine gute gastrointestinale Verträglichkeit im Vergleich zu anderen nicht-steroidalen Antirheumatika (NSAR) aus .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Metamizol-Natrium-Hydrat wird durch ein mehrstufiges Verfahren synthetisiert. Der erste Schritt beinhaltet die Reaktion von 4-Methylaminoantipyrin mit Formaldehyd und Natriumbisulfit unter Bildung des Natriumsalzes von Metamizol. Die Reaktionsbedingungen umfassen typischerweise ein wässriges Medium und eine kontrollierte Temperatur, um die Bildung des gewünschten Produkts sicherzustellen .

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von Metamizol-Natrium-Hydrat in großem Maßstab unter Verwendung ähnlicher Reaktionsbedingungen wie bei der Laborsynthese. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet oft Kristallisations- und Reinigungsschritte, um das Endprodukt in seiner Hydratform zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Metamizol-Natrium-Hydrat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse-, Oxidations- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: In wässrigen Lösungen hydrolysiert Metamizol-Natrium-Hydrat zu Methylaminophenazon.

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung verschiedener Metaboliten führt.

Substitution: Metamizol-Natrium-Hydrat kann unter kontrollierten Bedingungen Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Methylaminophenazon und andere verwandte Metaboliten, die einige der pharmakologischen Eigenschaften der Ausgangssubstanz behalten .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antipyretic and Analgesic Properties

Sulpyrine is predominantly used for its antipyretic and analgesic effects. It functions by inhibiting the synthesis of prostaglandins, which are mediators of fever and pain. The compound is effective in reducing elevated body temperature and alleviating pain associated with various conditions.

2. Mechanism of Action

The mechanism behind this compound's effects involves its metabolism in the liver, where it is converted into active metabolites such as 4-methylaminoantipyrine (4-MAA). These metabolites play crucial roles in exerting the drug's antipyretic effects while also being implicated in its toxicity.

Toxicological Concerns

1. Fatal Shock Induction

Research indicates that this compound can induce fatal shock in susceptible individuals. A study demonstrated that mice deficient in the transcription factor CREBH exhibited resistance to this compound-induced shock, suggesting that CREBH plays a critical role in mediating this adverse effect . The study highlighted the importance of cytochrome P450 2B family genes in this compound metabolism, indicating that their expression is significantly altered in the presence of CREBH deficiency.

2. Anaphylaxis and Hypersensitivity Reactions

This compound has been linked to severe allergic reactions, including anaphylaxis. A review of medical malpractice cases revealed instances where this compound was administered to children under 12 years, leading to serious adverse reactions due to its contraindications in this age group . The frequency of this compound-associated anaphylaxis was noted to be approximately 1 in every 5000 injections.

Case Studies

Wirkmechanismus

The mechanism of action of metamizole sodium hydrate involves its rapid hydrolysis to active metabolites, specifically N-methyl-4-aminoantipyrine and 4-aminoantipyrine. These metabolites inhibit the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes. Additionally, they may interact with cannabinoid receptors and transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to their analgesic and antipyretic effects .

Vergleich Mit ähnlichen Verbindungen

Aminopyrine: Another pyrazolone derivative with analgesic and antipyretic properties.

Phenylbutazone: A non-steroidal anti-inflammatory drug with similar uses but different safety profiles.

Propyphenazone: A pyrazolone derivative used for its analgesic and antipyretic effects.

Uniqueness of Metamizole Sodium Hydrate: Metamizole sodium hydrate is unique due to its favorable gastrointestinal tolerability and its ability to provide potent analgesic and antipyretic effects without the severe gastrointestinal side effects commonly associated with other NSAIDs .

Biologische Aktivität

Sulpyrine, a pyrazolone derivative, is primarily used as an antipyretic and analgesic agent. Despite its therapeutic applications, concerns regarding its safety profile have emerged, particularly due to severe adverse effects such as fatal shock and anaphylaxis. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and associated risks.

This compound acts mainly through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. The compound is metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP2B family members. The expression of these enzymes is regulated by the transcription factor CREBH (C/EBP homologous protein), which has been shown to influence the severity of this compound-induced adverse reactions .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Antipyretic Effect | Reduces fever through central action on the hypothalamus. |

| Analgesic Effect | Provides pain relief by inhibiting COX enzymes and reducing prostaglandin synthesis. |

| Metabolic Pathway | Metabolized to 4-methylaminoantipyrine (4-MAA), which is linked to toxicity. |

| Toxicity Risk | Associated with fatal shock and anaphylaxis; risk increases with dosage. |

Fatal Shock Induction

Research has demonstrated that this compound can induce fatal shock in susceptible individuals. A study involving CREBH-deficient mice revealed that these mice exhibited resistance to this compound-induced shock, indicating that CREBH plays a significant role in mediating the drug's toxic effects . The study highlighted that administration of this compound led to elevated serum concentrations of 4-MAA, correlating with increased mortality rates.

Anaphylaxis Cases

A review of medical malpractice cases indicated that this compound was implicated in drug-induced anaphylaxis, particularly when administered to children under 12 years old. The frequency of such reactions was noted to be approximately 1 in every 5000 injections . This underscores the importance of careful patient selection and monitoring when prescribing this medication.

Comparative Analysis with Other Analgesics

In comparison with other analgesics like acetaminophen (APAP), this compound's risk profile appears more concerning. While both drugs can cause liver toxicity, CREBH-deficient mice showed similar susceptibility to APAP but were resistant to this compound's lethal effects, suggesting different underlying mechanisms for toxicity .

Eigenschaften

CAS-Nummer |

5907-38-0 |

|---|---|

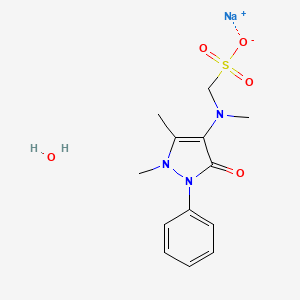

Molekularformel |

C13H19N3NaO5S |

Molekulargewicht |

352.36 g/mol |

IUPAC-Name |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hydrate |

InChI |

InChI=1S/C13H17N3O4S.Na.H2O/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h4-8H,9H2,1-3H3,(H,18,19,20);;1H2 |

InChI-Schlüssel |

GUUSLSFSTZWCCJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+] |

Isomerische SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+] |

Kanonische SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.O.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

5907-38-0 |

Piktogramme |

Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

>50.2 [ug/mL] (The mean of the results at pH 7.4) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Algopyrin Analgin Biopyrin Dipyrone Dipyronium Metamizol Metamizole Metamizole Sodium Methamizole Methampyrone Narone Noramidopyrine Methanesulfonate Noramidopyrine Methanesulfonate Sodium Normelubrine Novalgetol Novalgin Novamidazophen Novaminsulfone Optalgin Pyralgin Sulpyrin Sulpyrine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of sulpyrine in modulating inflammation?

A1: this compound demonstrates anti-inflammatory properties. In a rat model of carrageenin-induced footpad edema, a 50% methanol extract of Siamese Tinospora crispa, containing this compound, significantly inhibited edema formation []. This suggests that this compound, potentially in synergy with other components of the extract, interferes with inflammatory pathways.

Q2: How does this compound contribute to renal function in ischemic conditions?

A2: Research indicates that this compound plays a complex role in renal function during ischemia, with its effects depending on the severity and duration of the ischemic event.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C13H16N3NaO4S and a molecular weight of 353.36 g/mol.

Q4: How does the stability of this compound vary with environmental conditions?

A4: this compound's stability is influenced by factors like humidity and temperature. Studies highlight that dry syrup preparations containing this compound exhibited increased degradation of active ingredients at higher humidity levels, likely due to increased moisture absorption and potential interactions between components []. Storing these preparations at relative humidity levels below their critical relative humidity (RHs) was recommended to mitigate these effects [, ].

Q5: What compatibility issues arise when combining this compound with other drugs in pharmaceutical formulations?

A5: Compatibility studies using sensory testing and residual activity measurements revealed that acetaminophen granules mixed with this compound showed significant changes in discoloration, particularly under elevated temperature and humidity conditions (30°C, 92% RH) []. These findings underscore the importance of considering potential interactions and stability issues when formulating this compound in combination with other drugs.

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound is not typically recognized for catalytic activities, some studies suggest a potential role in facilitating chemical reactions. For instance, in the presence of copper(II) ions, this compound can enhance the oxidative degradation of other compounds by molecular oxygen [].

Q7: How do structural modifications of this compound affect its pharmacological activity?

A7: Research suggests that the presence of an N-dimethyl or isopropyl group at the 4-position of the pyrazolone ring in this compound is crucial for its excitatory effects on the spinal cord in cats []. Modifications at this position could potentially alter its analgesic properties. Further research is needed to fully elucidate the SAR of this compound.

Q8: What is known about the absorption and distribution of this compound in the body?

A8: The absorption of this compound can be influenced by the formulation in which it is administered. Studies in rabbits demonstrated that the serum concentration of this compound was higher when given as an aqueous solution compared to syrup or tablet forms []. This difference highlights the impact of formulation on the drug's bioavailability.

Q9: What analytical methods are commonly used for the quantification of this compound?

A9: Various analytical techniques have been employed for quantifying this compound in different matrices. These include:

Q10: How can the uniformity of this compound distribution in suppositories be assessed?

A10: Researchers have employed technetium-99m (99mTc) as a radioactive tracer to evaluate the uniformity of this compound distribution in suppositories. By incorporating 99mTc-labeled this compound into suppositories and measuring the radioactivity of different sections, variations in drug distribution can be determined, offering insights into the manufacturing process and product quality [, ].

Q11: Have any specific drug delivery systems been developed for this compound?

A11: Although this compound is traditionally administered orally or parenterally, research has explored alternative drug delivery systems to enhance its therapeutic profile. Notably, studies have investigated the use of rectal suppositories as a means to deliver this compound [, , , ]. This approach aims to provide sustained drug release, potentially improving patient compliance and therapeutic outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.